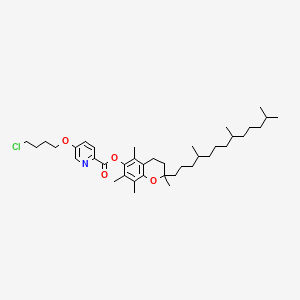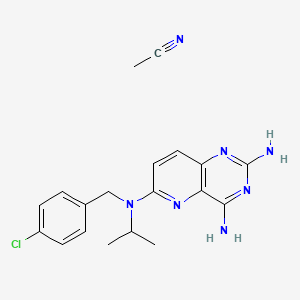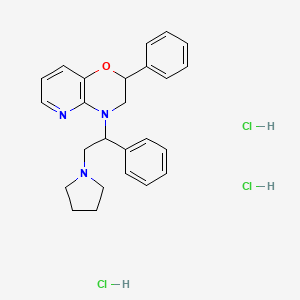
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido-oxazine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multiple steps:
Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Pyrrolidinyl Groups: This can be achieved through nucleophilic substitution reactions, where the phenyl and pyrrolidinyl groups are introduced to the core structure.
Purification and Crystallization: The final product is purified using techniques such as recrystallization or chromatography and then converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Employing large-scale chromatography or crystallization techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agent: Investigated for its potential use in treating neurological disorders.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-Phenyl-2-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-thiazine
Uniqueness
- Structural Features : The presence of both phenyl and pyrrolidinyl groups attached to the pyrido-oxazine core.
- Biological Activity : Exhibits unique binding properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
88799-28-4 |
|---|---|
Formule moléculaire |
C25H30Cl3N3O |
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
2-phenyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C25H27N3O.3ClH/c1-3-10-20(11-4-1)22(18-27-16-7-8-17-27)28-19-24(21-12-5-2-6-13-21)29-23-14-9-15-26-25(23)28;;;/h1-6,9-15,22,24H,7-8,16-19H2;3*1H |
Clé InChI |
MGDZDGUGJBZBGK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


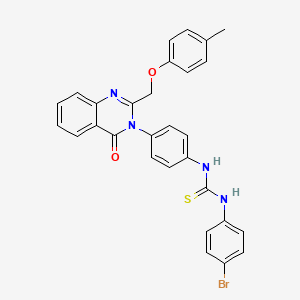

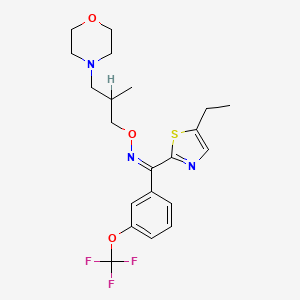
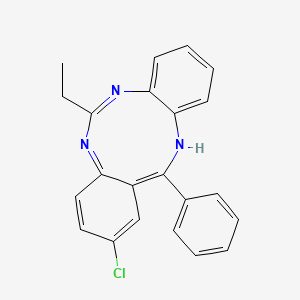
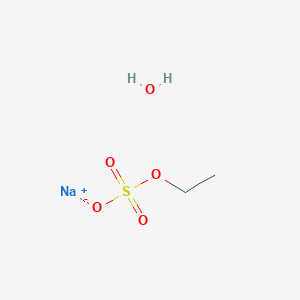

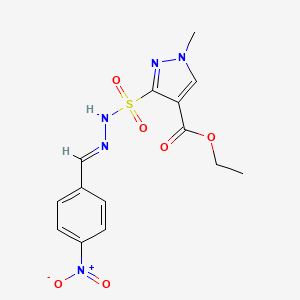
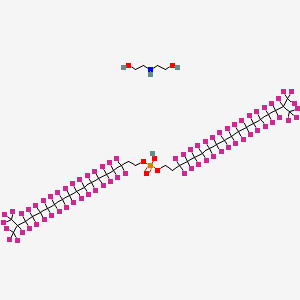


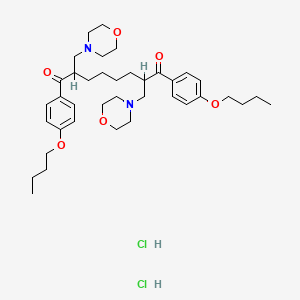
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
